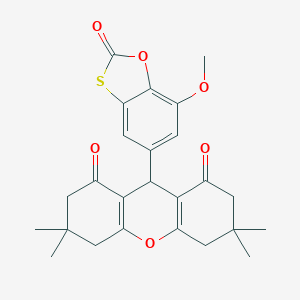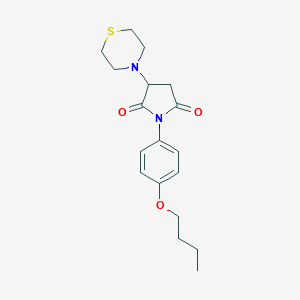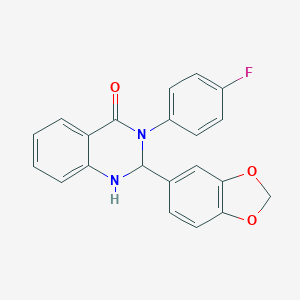![molecular formula C24H25NO4 B394752 3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE](/img/structure/B394752.png)
3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and a spiro linkage contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione typically involves the reaction of indole derivatives with xanthene precursors under specific conditions. One common method involves the condensation of indole-3-carbaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the indole or xanthene moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
科学研究应用
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
Uniqueness
The uniqueness of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione lies in its spiro-connected bicyclic structure, which imparts distinct chemical and physical properties
属性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
391.5g/mol |
IUPAC 名称 |
3',3',6',6'-tetramethylspiro[1H-indole-3,9'-2,4,5,7-tetrahydroxanthene]-1',2,8'-trione |
InChI |
InChI=1S/C24H25NO4/c1-22(2)9-15(26)19-17(11-22)29-18-12-23(3,4)10-16(27)20(18)24(19)13-7-5-6-8-14(13)25-21(24)28/h5-8H,9-12H2,1-4H3,(H,25,28) |
InChI 键 |
SFCRMOFRELJPRI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394669.png)
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394671.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B394672.png)

![9-{4-[(3,4-dichlorobenzyl)oxy]-3,5-dimethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394674.png)
![9-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394675.png)
![6,8-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394676.png)

![(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394680.png)
![1-(4-Butoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B394682.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B394684.png)
![6-(3-methoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394686.png)
![6-(4-tert-butylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394688.png)

